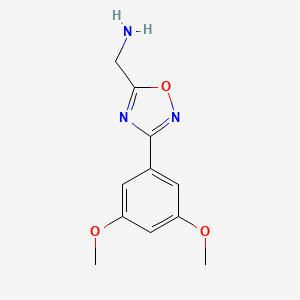
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: Typically conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative
Reduction: Formation of the corresponding boronate ester
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a reversible covalent inhibitor by forming a complex with the active site of enzymes, such as proteasomes . This interaction disrupts the normal function of the enzyme, leading to the inhibition of its activity. The boronic acid group plays a crucial role in this mechanism by forming a stable complex with the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the pyridin-3-ylmethoxy group, making it less versatile in certain applications.
(4-Chloro-3-(pyridin-3-ylmethoxy)phenyl)boronic acid: Contains a chloro substituent, which can alter its reactivity and applications.
Borinic acids: Have different structural features and reactivity compared to boronic acids.
Uniqueness
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is unique due to the presence of the pyridin-3-ylmethoxy group, which enhances its reactivity and allows for a broader range of applications in synthetic chemistry and biological research. This structural feature also provides additional sites for functionalization, making it a valuable compound for the development of new materials and drugs.
Propiedades
Número CAS |
1313760-32-5 |
|---|---|
Fórmula molecular |
C12H12BNO3 |
Peso molecular |
229.04 g/mol |
Nombre IUPAC |
[3-(pyridin-3-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10/h1-8,15-16H,9H2 |
Clave InChI |
YGFWCYBQFGHWFP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OCC2=CN=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



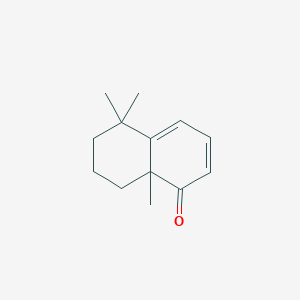
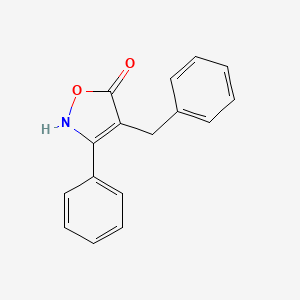
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
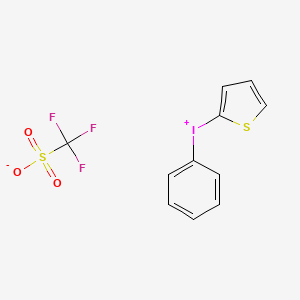
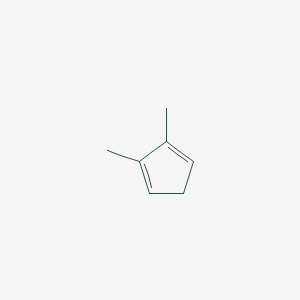
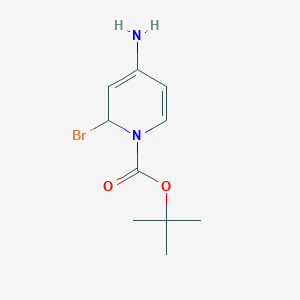

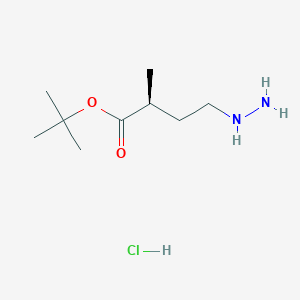
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)
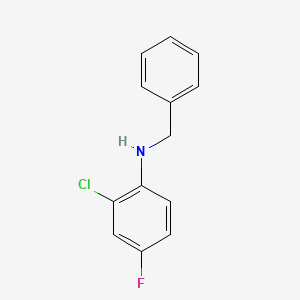
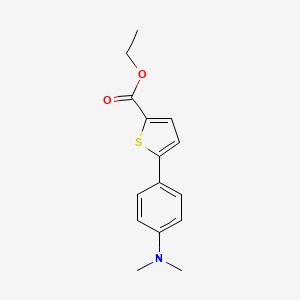
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
